molecular formula C24H42O21 B3050379 Maltosyl trehalose CAS No. 25545-20-4

Maltosyl trehalose

Cat. No. B3050379
CAS RN: 25545-20-4
M. Wt: 666.6 g/mol
InChI Key: CTEMZTQLPNKNKP-REGJXUDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltosyl trehalose is an oligosaccharide.

Scientific Research Applications

  • Biotechnical Production and Industrial Applications : Trehalose, a non-reducing disaccharide, has significant roles in various organisms and is used in food, cosmetics, and pharmaceuticals. It is industrially produced using maltooligosyltrehalose synthase and maltooligosyltrehalose trehalohydrolase, with starch as the substrate. The discovery of trehalose synthase, which uses maltose as a substrate, has simplified its production and expanded its industrial applications (Cai et al., 2018).

  • Trehalose in Yeast Metabolism : In the yeast Saccharomyces cerevisiae, trehalose is synthesized and used as a carbon source. It involves two distinct pathways: extracellular hydrolysis by acid trehalase Ath1p and Agt1p-mediated trehalose transport coupled with hydrolysis by the cytosolic neutral trehalase Nth1p. These pathways are pH-sensitive and play a crucial role in yeast metabolism under various conditions (Jules et al., 2004).

  • Physical Properties and Bioprotection : The physical properties of trehalose allow it to interact strongly with water molecules, forming a protective shell around biostructures under stress conditions. This bioprotective property is valuable in the food, pharmaceutical, and cosmetic industries (Magazù et al., 2008).

  • Biological Functions and Pathways : Trehalose has various biological roles, such as energy and carbon source, signaling molecule, protection of proteins and membranes from stress, and component of cell wall structures in different organisms. Multiple biosynthetic pathways, including the well-known trehalose-P synthase and trehalose-P phosphatase pathway, contribute to its diverse functions (Elbein et al., 2003).

  • Medical Applications in Ophthalmology : Trehalose has shown potential in medical applications, notably in ophthalmology. For instance, it has been studied for its protective effect against desiccation in corneal epithelial cells, suggesting its use as a new eye drop for dry eye syndrome (Matsuo, 2001).

  • Metabolic Engineering and Stress Tolerance : Engineering of organisms like Corynebacterium glutamicum for overproduction of trehalose has been explored. This metabolic engineering can increase trehalose productivity and its protective effect against environmental stress, with potential applications in biotechnology and food industry (Carpinelli et al., 2006).

  • Trehalose in Abiotic Stress Tolerance : In plants, like rice, overexpression of trehalose biosynthetic genes enhances tolerance to abiotic stresses such as salt, drought, and low temperature. This suggests the potential of trehalose accumulation in improving crop resilience and productivity under environmental stress conditions (Garg et al., 2002).

properties

CAS RN

25545-20-4

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)21(39-5)43-19-7(3-27)41-22(17(37)13(19)33)44-20-8(4-28)42-24(18(38)14(20)34)45-23-16(36)12(32)10(30)6(2-26)40-23/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1

InChI Key

CTEMZTQLPNKNKP-REGJXUDFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O

Origin of Product

United States

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